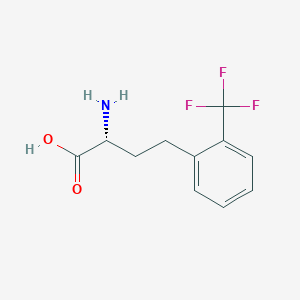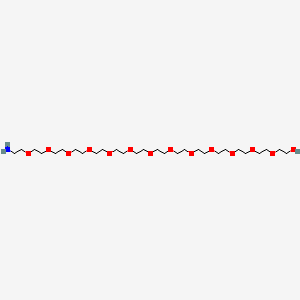
H2N-Peg14-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H2N-Peg14-OH, also known as Amino-PEG14-alcohol, is a polyethylene glycol (PEG)-based compound. It is a PROTAC (proteolysis-targeting chimera) linker, which means it is used to connect two different ligands in the synthesis of PROTACs. PROTACs are designed to target and degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and solvents like dichloromethane .
Industrial Production Methods: Industrial production of H2N-Peg14-OH follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as distillation and chromatography .
Types of Reactions:
Nucleophilic Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles.
Nucleophilic Addition: The hydroxyl group can engage in nucleophilic addition reactions.
Amidation: The amino group can react with carboxylic acids to form amides
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides under basic conditions.
Nucleophilic Addition: Reagents like aldehydes or ketones in the presence of acids or bases.
Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC)
Major Products:
Nucleophilic Substitution: Alkylated derivatives.
Nucleophilic Addition: Hydroxylated products.
Amidation: Amide derivatives
Scientific Research Applications
H2N-Peg14-OH is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Chemistry: Used as a crosslinking agent and catalyst in various chemical reactions.
Biology: Employed in the conjugation of biomolecules for the study of protein-protein interactions.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of hydrogels and other polymeric materials
Mechanism of Action
H2N-Peg14-OH functions as a linker in PROTACs, which are designed to degrade specific proteins. The compound connects a ligand that binds to an E3 ubiquitin ligase with another ligand that targets the protein of interest. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
H2N-Peg14-OH is unique due to its specific PEG chain length and functional groups. Similar compounds include:
H2N-Peg12-OH: Shorter PEG chain, used in similar applications but with different solubility and reactivity.
H2N-Peg16-OH: Longer PEG chain, offering different physical properties and applications.
H2N-Peg14-SH: Contains a thiol group instead of a hydroxyl group, used for different types of conjugation reactions
This compound stands out due to its optimal chain length and functional groups, making it highly versatile for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H59NO14/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-29H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXUUXKLNRRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H59NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
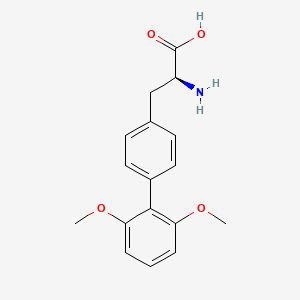

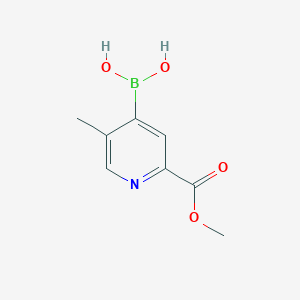
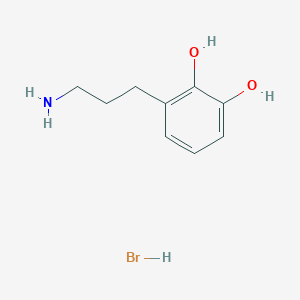
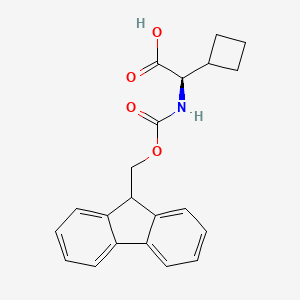
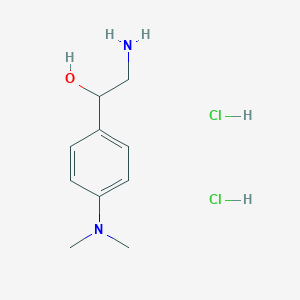
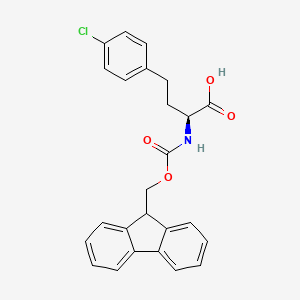
![{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B8098478.png)
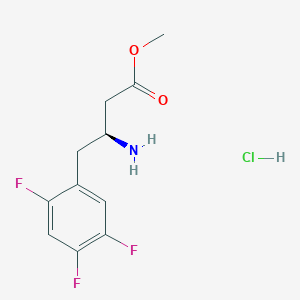
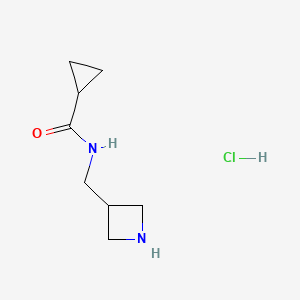
![2-[3-(3-Thienyl)propyl]propanedioic acid](/img/structure/B8098485.png)
![N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride](/img/structure/B8098496.png)
